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  • Product: 6-Methoxy-2-(tributylstannyl)pyrimidine
  • CAS: 850501-35-8

Core Science & Biosynthesis

Foundational

Advanced Synthetic Guide: 6-Methoxy-2-(tributylstannyl)pyrimidine in Cross-Coupling Networks

Executive Summary In contemporary medicinal chemistry and materials science, complex heteroaromatic scaffolding requires precise, robust building blocks. 6-Methoxy-2-(tributylstannyl)pyrimidine (CAS 850501-35-8) function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In contemporary medicinal chemistry and materials science, complex heteroaromatic scaffolding requires precise, robust building blocks. 6-Methoxy-2-(tributylstannyl)pyrimidine (CAS 850501-35-8) functions as a highly specific, nucleophilic synthon designed to append the 4-methoxypyrimidin-2-yl moiety onto sp²-hybridized carbon frameworks. Due to the inherent instability of C-2 metalated pyrimidines, the tributylstannyl derivative offers a stable, shelf-ready alternative for1[1].

This whitepaper analyzes the physicochemical profile, detailed mechanistic pathways, and optimized experimental protocols required to deploy this reagent effectively, emphasizing strategies to circumvent common organotin limitations such as protodestannylation.

Physicochemical and Toxicological Profile

The utility of 6-Methoxy-2-(tributylstannyl)pyrimidine originates from its unique substitution pattern. The 6-methoxy group donates electron density into the electron-deficient pyrimidine ring, reinforcing the normally labile C-Sn bond. It concurrently serves as a masked functional handle; post-coupling, the methoxy group can be cleaved to reveal a pyrimidinone/uracil derivative, a pervasive pharmacophore in kinase inhibitors.

Table 1: Quantitative Chemical and Physical Properties

PropertyValueClinical / Synthetic Implication
Product Name 6-Methoxy-2-(tributylstannyl)pyrimidineStandardized nomenclature for sourcing[2].
CAS Number 850501-35-8Essential for precise supply chain tracking[3].
Molecular Formula C₁₇H₃₂N₂OSnIndicates the presence of the bulky, lipophilic tributyltin moiety[2].
Molecular Weight 399.16 g/mol Required for precise stoichiometric equivalents during setups[3].
Boiling Point ~293 °CHigh BP reflects the compound's low volatility as a liquid[3].
Density 1.164 g/mL (at 25 °C)Accurate volumetric dosing requires density corrections[3].
Refractive Index n20/D 1.507Used as a quick QA/QC metric for liquid purity[3].
Hazard Codes H301, H312, H372, H4104 mandate engineering controls[4].
Mechanistic Grounding: The Cu-Assisted Stille Coupling

The standard Stille reaction involves oxidative addition, transmetalation, and reductive elimination. However, heteroaromatic stannanes—especially those containing basic nitrogens adjacent to the C-Sn bond—exhibit sluggish direct transmetalation to Palladium(II). If this step is slow, the competitive pathway of protodestannylation (cleavage of the Sn group by trace moisture or acid) predominates.

To restore causality and drive the reaction forward, a Copper(I) cocatalyst is deployed. The addition of CuI introduces an intermediate 5

5[5]. The resulting highly reactive heteroaryl-copper species transmetalates to Palladium orders of magnitude faster than the parent stannane.

StilleMechanism Pd0 Pd(0) Active Species Catalyst Regeneration OxAdd Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X (Aryl Halide) Transmetal Transmetalation Complex [Ar-Pd(II)-HetAr] OxAdd->Transmetal Interacts with Cu Intermediate SnReagent 6-Methoxy-2-(tributylstannyl)pyrimidine (Synthon) CuI CuI Cocatalyst Sn → Cu Transmetalation SnReagent->CuI Transmetalation (- Bu3SnX) CuIntermediate Heteroaryl-Cu(I) Species [Highly Reactive] CuI->CuIntermediate CuIntermediate->Transmetal Fast Cu → Pd Transfer RedElim Reductive Elimination Coupled Pyrimidine Product Transmetal->RedElim RedElim->Pd0 Product Release

Figure 1: Copper-assisted Pd-catalyzed Stille cross-coupling catalytic cycle.

Self-Validating Experimental Protocol

To ensure successful cross-coupling with minimal loss to destannylation, the following step-by-step methodology must be strictly adhered to. This workflow incorporates built-in visual and analytical validation checkpoints.

Materials & Equivalents
  • Electrophile: Aryl Bromide or Iodide (1.0 eq)

  • Nucleophile: 6-Methoxy-2-(tributylstannyl)pyrimidine (1.1 to 1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Cocatalyst: CuI (10 mol%)

  • Solvent: Anhydrous, degassed Toluene or DMF (0.1 M concentration)

ProtocolWorkflow Prep Reaction Setup Mix Reagents & Catalysts Degas Degassing Freeze-Pump-Thaw (3x) Prep->Degas Heat Thermal Activation 80-100 °C under Ar Degas->Heat Quench KF Workup Precipitate Bu3SnF Heat->Quench Purify Purification Filtration & Chromatography Quench->Purify

Figure 2: Self-validating experimental workflow for heteroaromatic Stille cross-coupling.

Step-by-Step Procedure
  • Assembly and Deoxygenation:

    • Action: In a flame-dried Schlenk tube, combine the Aryl Bromide, Pd(PPh₃)₄, and CuI.

    • Causality: Conducting the initial mixture under ambient air guarantees rapid deactivation. Perform a rigorous freeze-pump-thaw degassing cycle (3x) once the anhydrous solvent is added. Oxygen must be excluded to prevent the oxidative homocoupling of the stannane and the irreversible oxidation of Pd(0) to inactive Pd(II) species.

  • Stannane Addition:

    • Action: Introduce 6-Methoxy-2-(tributylstannyl)pyrimidine via a micro-syringe under a positive flow of Argon.

    • Self-Validation: The mixture should typically remain a pale yellow/orange suspension. Rapid blackening at room temperature indicates premature palladium precipitation (palladium black).

  • Thermal Activation:

    • Action: Heat the sealed vessel to 80–100 °C for 12–16 hours.

    • Self-Validation: Monitor by LC-MS. The emergence of the target mass coupled with the total consumption of the Aryl Bromide indicates successful oxidative addition and transmetalation[6].

  • Aqueous KF Workup (Critical Step):

    • Action: Cool to room temperature. Dilute with EtOAc. Add a 10% w/w aqueous Potassium Fluoride (KF) solution (equal volume to the organic phase). Stir vigorously for 1 hour.

    • Causality & Validation: Tri-n-butyltin halide byproducts are notoriously lipophilic and will co-elute with the product during chromatography. KF converts these into polymeric

      
      . Validation Check:  A thick, opaque white precipitate must form. If the interface remains clear, the fluoride exchange failed.
      
  • Filtration and Purification:

    • Action: Filter the biphasic suspension through a pad of Celite to remove the toxic tin residues and spent catalysts. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Application and Downstream Modification

Following successful coupling, the 6-methoxy functional group often serves its secondary role. Treatment of the newly formed 4-methoxy-2-arylpyrimidine derivative with robust oxophilic reagents (such as Trimethylsilyl iodide, TMSI, or concentrated aqueous HCl) facilitates the cleavage of the methyl ether. This targeted deprotection unmasks the structural pyrimidin-4(3H)-one (uracil) core. This strategic masking/unmasking sequence avoids the inherent incompatibility of free tautomerizable N-H/O-H bonds with the standard Stille transmetalation framework.

References
  • [2] Buy 6-Methoxy-2-(tributylstannyl)pyrimidine | 850501-35-8 - Smolecule. Smolecule. 1

  • [3] 6-Methoxy-2-(tributylstannyl)pyrimidine 95 850501-35-8 - Sigma-Aldrich. Sigma-Aldrich. 4

  • [6] o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling. PubMed Central (PMC). 6

  • [1] Buy 6-Methoxy-2-(tributylstannyl)pyrimidine | 850501-35-8 - Smolecule. Smolecule.1

  • [4] 6-Methoxy-2-(tributylstannyl)pyrimidine 95 850501-35-8 - Sigma-Aldrich. Sigma-Aldrich.4

  • [5] 3-Methyl-5-(tributylstannyl)isoxazole | 126085-89-0 | Benchchem. Benchchem. 5

Sources

Exploratory

In-Depth Technical Guide: NMR Spectroscopic Characterization of 6-Methoxy-2-(tributylstannyl)pyrimidine

Executive Summary 6-Methoxy-2-(tributylstannyl)pyrimidine (CAS 850501-35-8), frequently systematized as tributyl-(4-methoxypyrimidin-2-yl)stannane, is an organotin-substituted heteroaromatic compound widely utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-2-(tributylstannyl)pyrimidine (CAS 850501-35-8), frequently systematized as tributyl-(4-methoxypyrimidin-2-yl)stannane, is an organotin-substituted heteroaromatic compound widely utilized as a potent nucleophilic synthon in palladium-catalyzed Stille cross-coupling reactions[1][2].

The characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of both heteroaromatic ring electronics and the specific spin-spin coupling dynamics of the tri-n-butylstannyl moiety. This whitepaper details the structural logic, exact spectral profiles, and a self-validating analytical methodology for the rigorous


H and 

C NMR characterization of this critical building block.

Structural and Electronic Mechanics (The Causality of the Shifts)

To deeply understand the NMR data of 6-methoxy-2-(tributylstannyl)pyrimidine, we must analyze the specific inductive and resonance forces at play within the molecule.

Pyrimidine Ring Electronics

The pyrimidine core is characterized by two highly electronegative nitrogen atoms that heavily withdraw electron density via inductive effects. However, the presence of the 6-methoxy (or 4-methoxy) group fundamentally alters the local magnetic environments. The oxygen atom's lone pairs participate in resonance donation into the ring, pushing significant electron density specifically toward the ortho-equivalent C-5 position. This causes a dramatic upfield shielding effect on C-5 (typically found near ~105–107 ppm) compared to a standard unfunctionalized aromatic ring[3].

The Organotin Effect and Isotopic Satellites

At the C-2 position, the pyrimidine is substituted with a tributylstannyl group. Tin is highly electropositive, yielding an inverse polarization effect on the attached


. More importantly for spectral analysis, tin contains two magnetically active isotopes with spin 

:

Sn (7.6% natural abundance) and

Sn (8.6% natural abundance).

Because these isotopes are NMR-active, they cause characteristic "satellite" peaks symmetrically flanking the main proton and carbon signals of the butyl chains and the adjacent pyrimidine ring atoms. The magnitude of these coupling constants (


 and 

) acts as a self-validating fingerprint:
  • The Karplus-Type Anomaly : In flexible alkyl-tin chains, the 3-bond coupling (

    
    ) is paradoxically larger than the 2-bond coupling (
    
    
    
    ). This is driven by hyperconjugative orbital overlap within the antiperiplanar conformations of the flexible butyl chain[4]. This principle is vital for differentiating the C-
    
    
    and C-
    
    
    resonances[5].

Quantitative Spectral Data

The following tables synthesize the characteristic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H and 

C NMR parameters for 6-Methoxy-2-(tributylstannyl)pyrimidine in

at 298 K. Data is extrapolated from foundational multi-nuclear characterization of analogous stannyl-pyrimidines[5].
Table 1: H NMR Signatures (400 MHz, )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

/

) & Causality
H-6 ~8.40Doublet1H

≈ 5.5 Hz. Heavily deshielded by the adjacent N-1 atom.
H-5 ~6.60Doublet1H

≈ 5.5 Hz. Highly shielded by resonance donation from the methoxy group.
-OCH

~3.95Singlet3HStandard shift for an aryl-bound methoxy group.

-CH

~1.55Multiplet6HFound furthest downfield among the aliphatic butyl signals.

-CH

~1.35Sextet/Mult.6HStandard methylene environment.

-CH

~1.15Multiplet6H

≈ 50-60 Hz (Visible

Sn satellites). Directly bound to electropositive Sn.

-CH

~0.88Triplet9H

≈ 7.3 Hz. Terminal methyl groups of the stannyl chains.
Table 2: C NMR Signatures (100 MHz, )
PositionChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)

Coupling Magnitude
Mechanistic Assignment Logic
C-2 (ipso) ~173.0

≈ 400 Hz
Extremely large 1-bond coupling; slightly downfield shifted by the trialkylstannyl group.
C-6 (C-O) ~169.5N/AHighly deshielded due to immediate induction from the oxygen atom.
C-4 ~158.0ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

≈ 35 Hz
Adjacent to N-3, lacking the shielding resonance of the methoxy group.
C-5 ~106.5N/AExtremely shielded due to

-electron donation from the methoxy group.
-OCH

~53.5N/AStandard heteroatom-bound methyl carbon.

-CH

~29.0

≈ 20 Hz
Small coupling due to angular dependence of the Sn-C-C bond.

-CH

~27.5

≈ 55 Hz

due to antiperiplanar hyperconjugation[4][5].

-CH

~13.7N/ATerminal aliphatic carbon.

-CH

~10.0

≈ 350 Hz
Highly shielded due to proximity to the electropositive Sn center.

Visualization of Organotin Coupling Logic

Understanding the unique spin-spin coupling logic is critical for mapping the butyl chain correctly without relying merely on 2D NMR.

CouplingLogic Sn 119Sn Nucleus C_alpha C-alpha (δ ~10 ppm) 1J(Sn-C) ~350 Hz Sn->C_alpha 1-Bond C_beta C-beta (δ ~29 ppm) 2J(Sn-C) ~20 Hz C_alpha->C_beta 2-Bond C_gamma C-gamma (δ ~27 ppm) 3J(Sn-C) ~60 Hz C_beta->C_gamma 3-Bond (Paradoxically > 2-Bond)

Graphviz Diagram: Karplus-dependent NMR Spin-Spin Coupling logic for the Tributylstannyl chain.

Experimental Analytical Methodology

Electron-rich organostannanes are highly susceptible to protodestannylation —the unintended cleavage of the C-Sn bond by trace acids. The following self-validating protocol ensures sample integrity and prevents artifactual data.

Step-by-Step Acquisition Protocol
  • Solvent Purification (Critical Step): Pass commercial

    
     through a short plug of activated Basic Alumina (
    
    
    
    ). This neutralizes trace amounts of Deuterium Chloride (DCl) that form naturally in chloroform via photo-oxidation. Failure to do so will rapidly degrade the pyrimidine into 4-methoxypyrimidine and tributyltin chloride.
  • Sample Preparation: Dissolve 15–20 mg of the synthon in 0.6 mL of the purified

    
    . Flush the NMR tube head-space with dry Nitrogen or Argon gas and seal immediately with a tightly fitting septum cap to exclude atmospheric moisture.
    
  • 
    H NMR Parameter Optimization: 
    Acquire the spectrum using a standard 1D pulse sequence. Expand the viewing window specifically around the 1.15 ppm (
    
    
    
    -CH
    
    
    ) signal. You must visually confirm the presence of satellite peaks spaced symmetrically at ± ~25-30 Hz from the main multiplet. This confirms the covalent integrity of the Sn-C bond.
  • 
    C NMR Inverse-Gated Decoupling: 
    Because C-2, C-4, and C-6 are quaternary carbons lacking attached protons, they suffer from excessively long 
    
    
    
    relaxation times and a lack of Nuclear Overhauser Enhancement (NOE).
    • Action: Apply an inverse-gated decoupling pulse sequence.

    • Parameter: Increase the relaxation delay (

      
      ) to 
      
      
      
      seconds. This ensures the quantitative integration capability necessary to capture the low-intensity quaternary C-2 signal and its distant
      
      
      Sn satellites.
Analytical Workflow Diagram

G cluster_prep Self-Validating Sample Preparation cluster_acq NMR Acquisition Standards N1 Filter CDCl3 through Basic Alumina N2 Dissolve Synthon & Blanket with Argon (Prevents Protodestannylation) N1->N2 N3 1H NMR: Verify 117/119Sn Satellites on α-CH2 N2->N3 N4 13C NMR: Inverse-Gated Decoupling (D1 ≥ 3.0s for Quaternary C-2) N2->N4 N5 Data Synthesis & Target Validation N3->N5 N4->N5

Graphviz Diagram: Self-validating preparation and acquisition protocol for organotin compounds.

References

  • Smolecule (2023). Buy 6-Methoxy-2-(tributylstannyl)pyrimidine | 850501-35-8. Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbbQl2Knw6R3LfHClC3Gceg4AwbDYrosbCu_Bvp9UBZrhH3dDbDnD2tLHbh075y6B4PCy5SJfjDEOZVtMDmp5MydvsSNvqAFY0N6kC4xvoAjbx-orzY4uU9DUmXlEtjgvIxfWen5c=][1]

  • Sigma-Aldrich (n.d.). 6-Methoxy-2-(tributylstannyl)pyrimidine 95 850501-35-8. MilliporeSigma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgOLVPlvuBrNxN6TnJ9Czc04x5PfOo9N_Nmuw9yqnEJp1p0MB10RmWH6mX0aASXUS8Z1kLH31F-ng-iiGgcFwrHVNuFi6JZw7g0Qy_tTZ-VtGs8460e1vb_hgYeswqWJ0xhoLgdQ-PLdk6nhqXu7csKLM-Jg==][2]

  • PubMed Central / NIH (n.d.). Synthesis of distal and proximal fleximer base analogues and evaluation in the nucleocapsid protein of HIV-1. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ABUdORnW-MUTSEr12s6wax6ysF2U3KFxjhB8XlXFR9haVgpiG0Y6NQFGangbE4fp9L0T-42QlmMzmRtstgPyXFvsnezkzmCsPlBqCyfDS0nRYDFhJYvs1Y23X_-bBtvIhHHssDQ5-riaZpo=][3]

  • Organic Letters (ACS Publications). Unusual Conformational Effect in α-Aminoorganostannanes. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV5j3BIZhEGPSDUNuCrXQ_GPVuUB2oI6t4bCOMcoXttQTCVFiBIUDEPhMe9rTDEhpgI-p0HGlp3vMT0jwt6aZZEMvooNOb21lhXpydPbAR5npm8vKXhybha4S-ZWHwxE60v_ivEw==][4]

  • Journal of Chemical Sciences (IAS). Synthesis, physicochemical characterization, DNA binding and in silico studies of (E)-4-((2-methoxyphenyl)amino). Indian Academy of Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZTFSHYcybxBGqU5kn1Z3uHw3KxOxvnarxi8yJLLLGgeqFs8flRx4YtbxzF-BZ5epGwrJpEMvu127-nfB4EtRkmopxj3vpvQNYCoPnlpaK4MPlh_hozZh-v7Lb3rbH8x-478Y4UOdCs1dCRZjJV6O_nem8AQ==][5]

Sources

Foundational

Organotin Compounds in Organic Synthesis: A Senior Application Scientist’s Guide to Mechanistic Mastery and Reaction Optimization

As organic synthesis advances toward highly complex natural products and precision pharmaceuticals, researchers must continuously weigh the reactivity of organometallic reagents against their functional group tolerance....

Author: BenchChem Technical Support Team. Date: March 2026

As organic synthesis advances toward highly complex natural products and precision pharmaceuticals, researchers must continuously weigh the reactivity of organometallic reagents against their functional group tolerance. Organotin compounds (stannanes) hold a privileged, if historically controversial, position in a synthetic chemist's arsenal. From the palladium-catalyzed Stille cross-coupling[1] to the radical-mediated Barton-McCombie deoxygenation[2], the utility of organotin chemistry is characterized by neutral, mild conditions that leave sensitive functionalities undisturbed[3].

This whitepaper explores the mechanistic causality, quantitative performance parameters, and self-validating experimental protocols necessary to master organotin reagents, alongside rigorous strategies for mitigating their well-documented toxicity.

Mechanistic Causality in Organotin-Mediated Reactions

The Stille Cross-Coupling

First reported by Colin Eaborn and later refined by John K. Stille in 1978, the Stille cross-coupling unites an organostannane with an organic electrophile (typically an aryl or vinyl halide/triflate) via a palladium catalyst[1].

Causality of the Catalyst Cycle: The reaction thrives on the low polarity of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 bond. Unlike highly polarized organolithium or organomagnesium reagents, organotins lack the innate nucleophilicity to attack carbonyls. In the catalytic cycle, the transmetalation step dictates the reaction rate. The organostannane coordinates to the 

intermediate (formed post-oxidative addition) via an associative mechanism. This forms a fleeting 18-electron pentavalent species, cleanly transferring the R-group to the palladium center while expelling the tin halide.

StilleCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (R1-X binds to Pd) Pd0->OxAdd PdII Pd(II) Intermediate [R1-Pd(II)-X] OxAdd->PdII TransMet Transmetalation (R2-SnBu3 enters, X-SnBu3 leaves) PdII->TransMet PdII_R1R2 Pd(II) Intermediate [R1-Pd(II)-R2] TransMet->PdII_R1R2 RedElim Reductive Elimination (Forms R1-R2) PdII_R1R2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product (R1-R2) RedElim->Product

Catalytic cycle of the Palladium-catalyzed Stille cross-coupling reaction.

The Barton-McCombie Deoxygenation

Developed in 1975, the Barton-McCombie reaction allows the selective removal of an alcoholic hydroxyl group (particularly secondary and tertiary alcohols), replacing it with a proton to form an alkane without inducing unwanted carbocationic rearrangements[4].

Causality of Radical Propagation: The target alcohol is first activated into a thiocarbonyl derivative (e.g., a xanthate). Homolytic cleavage of a thermal initiator (like AIBN) generates radicals that abstract a hydrogen from tributyltin hydride (


), generating a stannyl radical (

)[2]. The driving force of this transformation is entirely thermodynamic: the

radical attacks the sulfur of the thiocarbonyl group because the resulting

bond is exceptionally strong[2]. This aggressive formation forces the homolytic cleavage of the adjacent

bond, releasing an alkyl radical which rapidly abstracts a hydrogen from a fresh

molecule, thereby perpetuating the chain[2].

BartonMcCombie Init Radical Initiation (AIBN yields 2-cyanoprop-2-yl) SnRad Bu3Sn• Radical Generation Init->SnRad Xanthate Xanthate Attack (Bu3Sn• attacks C=S) SnRad->Xanthate Frag Homolytic Fragmentation (Expels Alkyl Radical R•) Xanthate->Frag Prop H-Abstraction (R• + Bu3SnH -> R-H + Bu3Sn•) Frag->Prop Prop->SnRad Chain Propagation

Radical chain propagation mechanism in the Barton-McCombie deoxygenation.

Quantitative Data: Functional Group Tolerance

A major reason pharmaceutical process chemists deploy stannanes is their orthogonal stability. Organotin reagents are broadly unreactive toward moisture and oxygen, circumventing the need for the rigorous air-free handling typical of other organometallics[5]. Below is a comparative matrix quantifying the chemoselectivity of organotins against other common reagent classes[3].

Functional GroupOrganolithium (

)
Grignard (

)
Organozinc (

)
Organotin (

)
Ketones / Aldehydes Reacts RapidlyReacts RapidlyReacts ModeratelyTolerated
Esters ReactsReactsToleratedTolerated
Amides / Amines ReactsReactsToleratedTolerated
Nitro Groups ReactsReactsToleratedTolerated
Water / Air Sensitivity Extremely HighHighModerateStable (Inert)

Table 1: Chemoselectivity profile of organotin reagents highlighting superior tolerance.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, any methodology employing organotin must mechanically account for both reaction completion and stringent byproduct sequestration. The following protocols incorporate self-validating checkpoints.

Protocol 1: Optimized Stille Cross-Coupling

Objective: Carbon-carbon bond formation between a bulky vinyl iodide and an aryl stannane. Validation Check: Reaction completion is verified via thin-layer chromatography (TLC) monitoring the disappearance of the polar vinyl iodide starting material.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve the vinyl iodide (1.0 eq) and the aryl tributylstannane (1.1 eq) in anhydrous, degassed DMF (0.1 M).

  • Catalyst Activation: Add

    
     (0.05 eq) and copper(I) iodide (0.1 eq). Application Scientist Note: CuI is added as a co-catalyst for optimization. The "copper effect" accelerates sluggish transmetalation steps by forming a highly reactive, transient organocopper intermediate in situ[5].
    
  • Thermal Execution: Heat the reaction mixture to 80°C for 12 hours.

  • Quench: Cool to room temperature and quench with a saturated aqueous solution of

    
    .
    
Protocol 2: Rigorous Removal of Organotin Residues

The single greatest bottleneck in organotin chemistry is the post-reaction removal of highly lipophilic tributyltin halides (


), which chronically contaminate purified target molecules[6].

Causality behind the protocol: Adding aqueous Potassium Fluoride (KF) leverages Hard-Soft Acid-Base (HSAB) principles. The "hard" fluoride anion coordinates to the tin center, precipitating polymeric tributyltin fluoride (


). Unlike the starting stannane or intermediate halides, 

is entirely insoluble in organic solvents, transforming a complex chromatography issue into a straightforward physical filtration[7]. Subsequent chromatography utilizing 10%

reliably reduces remaining tin impurities to below 30 ppm.

Procedure:

  • Dilution: Dilute the crude reaction mixture from Protocol 1 with ethyl acetate.

  • Fluoride Treatment: Add an equal volume of 1.0 M aqueous KF solution to the organic layer[7].

  • Agitation (Self-Validation): Stir vigorously for 30–60 minutes. Validation Check: The appearance of a milky white precipitate at the biphasic interface visually confirms successful halide-to-fluoride anion exchange.

  • Filtration: Filter the entire biphasic mixture through a dense pad of Celite to catch the porous

    
     polymer[7].
    
  • Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, and dry over

    
    .
    
  • Polishing Chromatography: Pack a column with a stationary phase of finely powdered anhydrous

    
     or KF homogeneously mixed with silica gel (1:9 ratio)[7]. Load the concentrated product and elute. This stationary phase permanently binds trace stannane residues.
    

TinRemoval Crude Crude Reaction Mixture (Contains Bu3SnX byproducts) Dilute Dilution (Organic solvent e.g., EtOAc) Crude->Dilute KF Aqueous KF Addition (Forms insoluble Bu3SnF) Dilute->KF Filter Celite Filtration (Removes Bu3SnF precipitate) KF->Filter Sep Phase Separation & Chromatography (10% KF-Silica) Filter->Sep Pure Purified Product (<30 ppm Tin) Sep->Pure

Workflow for the conversion and removal of toxic organotin residues via KF treatment.

Toxicity, Mitigation, & Future Outlook

While organotins provide unmatched chemoselectivity, the use of trialkyltin compounds poses a significant neurotoxic and hepatotoxic hazard. Environmental accumulation and strict regulatory limits for active pharmaceutical ingredients (APIs) demand rigorous mitigation.

Modern process chemistry continues to address these drawbacks. For example, "Sn-O" and "Sn-F" catalytic strategies have been developed to run Stille and hydrostannylation cycles with purely catalytic amounts of tin. By pairing the reaction with a terminal reductant like polymethylhydrosiloxane (PMHS), the tin halide byproduct is recycled back into the active hydride in situ, achieving up to a 94% reduction in the total tin requirement[8].

Although Suzuki cross-couplings (utilizing relatively benign organoborons) now dominate much of standard pharmaceutical discovery[9], organotin chemistry remains a strictly vital tool for the late-stage functionalization of highly sensitive structural motifs where boronic acids suffer from rapid protodeboronation or insolubility.

References

  • Stille reaction - Wikipedia Source: Wikipedia URL
  • Stille Coupling Source: Chemistry LibreTexts URL
  • Stille Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Stille Cross-Coupling Reaction | Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
  • Cluster Chemistry of Organotin Compounds - Research and Reviews Source: Research and Reviews URL
  • Technical Support Center: Removal of Tin Residues from Reaction Products Source: BenchChem URL
  • Source: PubMed (NIH)
  • Source: Chemical Communications (RSC Publishing)
  • EP2662379A1 - Recycling of organotin compounds Source: Google Patents URL
  • Barton–McCombie deoxygenation - Wikipedia Source: Wikipedia URL
  • Barton-McCombie Deoxygenation Source: Alfa Chemistry URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Pharmacological Engineering of Pyrimidine Derivatives

Executive Summary The pyrimidine heterocycle is universally recognized as one of the most privileged scaffolds in medicinal chemistry. Because the pyrimidine ring naturally mimics the pyrimidine and purine nucleobases (c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine heterocycle is universally recognized as one of the most privileged scaffolds in medicinal chemistry. Because the pyrimidine ring naturally mimics the pyrimidine and purine nucleobases (cytosine, thymine, uracil, and the pyrimidine half of adenine/guanine), its derivatives display an inherent affinity for a vast array of biological targets[1]. This application guide provides an authoritative examination of two primary therapeutic modalities of pyrimidine derivatives: ATP-competitive kinase inhibition and antimetabolite-driven DNA synthesis disruption . By outlining the mechanistic rationale and detailing self-validating experimental protocols, this guide equips drug development professionals with the methodologies required to synthesize, screen, and validate next-generation pyrimidine-based therapeutics.

Mechanistic Foundations of Pyrimidine Derivatives

The Pyrimidine Scaffold in Kinase Inhibition

In the realm of targeted oncology, over 50% of FDA-approved small-molecule kinase inhibitors contain a pyrimidine or fused pyrimidine (e.g., pyrrolo[2,3-d]pyrimidine, quinazoline) core[1],[2]. The Causality of Hinge Binding: The structural success of pyrimidines lies in their spatial and electronic properties. Kinases utilize an ATP-binding cleft (the "hinge region") where the adenine ring of ATP forms essential hydrogen bonds. The nitrogen atoms (N1 and N3) of the synthetic pyrimidine ring act as precise hydrogen-bond acceptors, pairing with the backbone amides of the kinase hinge region (e.g., Met793 in Epidermal Growth Factor Receptor, EGFR)[1],[2]. Substitutions at the C2, C4, and C5 positions of the pyrimidine ring are engineered to project into the hydrophobic pockets or the solvent-exposed regions, driving both target affinity and kinome selectivity[3],[4].

Pyrimidine-Based Antimetabolites

Conversely, early oncological applications utilized simple pyrimidine derivatives like 5-Fluorouracil (5-FU) as antimetabolites. The Causality of the Ternary Complex: Inside the cell, 5-FU is metabolically converted into its active form, fluorodeoxyuridine monophosphate (FdUMP). The enzyme Thymidylate Synthase (TS) normally converts dUMP to dTMP, a crucial precursor for DNA replication. When FdUMP binds to TS alongside the cofactor 5,10-methylene-tetrahydrofolate (CH2THF), the highly electronegative fluorine atom at the C-5 position prevents the


-elimination step required to complete the reaction. This traps the enzyme in a dead-end, covalent ternary complex, rapidly depleting cellular dTMP pools, halting DNA replication, and triggering apoptosis[5],[6],[7].

G PyScaffold Pyrimidine Core Scaffold Sub1 Targeted Kinase Inhibitors (e.g., Osimertinib, Brigatinib) PyScaffold->Sub1 Sub2 Antimetabolite Prodrugs (e.g., 5-Fluorouracil) PyScaffold->Sub2 Target1 Kinase ATP-Binding Pocket (Hinge Region Interaction) Sub1->Target1 Target2 Thymidylate Synthase (Covalent Ternary Complex) Sub2->Target2 Effect1 Block Autophosphorylation & Signal Transduction Target1->Effect1 Effect2 dTMP Pool Depletion & DNA Strand Breakage Target2->Effect2 Outcome Targeted Apoptosis & Tumor Regression Effect1->Outcome Effect2->Outcome

Caption: Divergent mechanisms of action for pyrimidine derivatives: ATP-competitive kinase inhibition vs DNA synthesis disruption.

Quantitative Data: Target Engagement Profiles

Understanding the potency landscape of pyrimidine derivatives provides a benchmark for novel assay development. The table below summarizes select FDA-approved pyrimidine-based drugs and their biochemical profiles.

Drug NamePyrimidine Sub-classPrimary Target(s)Clinical IndicationTypical Biochemical IC₅₀
Osimertinib 2-aminopyrimidineEGFR (T790M/L858R)Non-Small Cell Lung Cancer~12 nM[2]
Palbociclib Pyrido[2,3-d]pyrimidineCDK4 / CDK6HR+/HER2- Breast Cancer~11 nM[1]
Imatinib 2-phenylaminopyrimidineBCR-ABL, KIT, PDGFRChronic Myeloid Leukemia~250 nM[1]
Brigatinib Pyrimidine-derivativeALK / Mutant EGFRNon-Small Cell Lung Cancer~0.6 nM (ALK)[2]
5-Fluorouracil FluoropyrimidineThymidylate SynthaseColorectal / Gastric Cancers~1–5 µM (Cellular)[8]

In Vitro Pharmacological Protocols

Protocol A: High-Throughput TR-FRET Kinase Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for screening novel pyrimidine kinase inhibitors[4]. The Causality Behind the Assay Design: Many heterocyclic compounds, including novel pyrimidines, exhibit intrinsic auto-fluorescence that generates false positives in standard fluorescence assays. TR-FRET solves this by employing a lanthanide donor (e.g., Europium,


) which possesses an exceptionally long emission half-life. By introducing a time-delay (e.g., 50 µs) before reading the emission, all short-lived background auto-fluorescence from the pyrimidine library decays, leaving only the target-specific FRET signal. Furthermore, calculating a ratiometric readout (Acceptor emission / Donor emission) naturally normalizes inter-well volume discrepancies and optical quenching.

Materials:

  • Recombinant Kinase (e.g., His-tagged EGFR or CSF1R).

  • Kinase Tracer (Alexa Fluor 647-labeled ATP competitive probe).

  • Europium-labeled anti-His antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. (Causality: MgCl₂ is obligate for kinase/tracer binding as

    
     coordinates the phosphate groups; EGTA chelates trace 
    
    
    
    to prevent non-specific protease activity).

Methodology:

  • Compound Preparation: Serially dilute the test pyrimidine compounds 1:3 in 100% DMSO, then dilute to a 4X working stock in Assay Buffer (final DMSO concentration ≤ 1% to prevent enzyme denaturation).

  • Reaction Assembly (384-well plate):

    • Add 5 µL of 4X Test Compound (or Staurosporine as a positive control).

    • Add 5 µL of 4X Kinase/Eu-antibody mixture.

    • Incubate for 15 minutes at Room Temperature to allow the inhibitor to pre-bind the kinase hinge region.

  • Initiation: Add 10 µL of 2X Kinase Tracer to initiate the competition phase.

  • Equilibration: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm (Europium); Emission 2: 665 nm (Tracer)).

  • Self-Validation & Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Validate the assay run by calculating the Z'-factor using vehicle (DMSO) and Staurosporine control wells. A Z'-factor

    
     confirms assay robustness. Plot dose-response curves using a four-parameter logistic regression to derive the IC₅₀.
    

G Step1 Library Prep (Serial Dilution in DMSO) Step2 Pre-incubation (Kinase + Compound) Step1->Step2 Step3 Tracer Addition (Initiate Competition) Step2->Step3 Step4 Time-Delayed Fluorimetry (TR-FRET) Step3->Step4 Step5 Ratiometric Analysis (Z'-factor & IC50 extraction) Step4->Step5

Caption: Self-validating TR-FRET workflow designed to eliminate small-molecule auto-fluorescence artifacts.

Protocol B: Anti-proliferative Cell Viability Assay (MTT)

To evaluate the cellular efficacy of pyrimidine antimetabolites (e.g., 5-FU derivatives) and targeted kinase inhibitors, an MTT metabolic viability assay is utilized[3]. The Causality Behind the Incubation Parameters: 5-FU is a prodrug. It requires extensive intracellular metabolism via thymidine phosphorylase and thymidine kinase to form the active TS-inhibitor, FdUMP. Furthermore, the consequence of TS inhibition—thymineless death—requires cells to actively pass through the S-phase of the cell cycle[5]. Therefore, short incubation times (e.g., 24 hours) will yield artificially high cell survival rates. A minimum of 72 hours of continuous compound exposure is strictly required to allow multiple cellular division cycles and adequate accumulation of DNA strand breaks.

Methodology:

  • Cell Seeding: Seed exponential-phase cancer cells (e.g., HCT116 for 5-FU, PC-9 for EGFR inhibitors) into a 96-well plate at 3,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂ to allow cellular adherence.

  • Treatment: Add pyrimidine derivatives at varying concentrations (0.1 nM to 100 µM). Include a vehicle control (0.1% DMSO) and a medium-only blank.

  • Prolonged Incubation: Incubate the plates for 72 hours continuously.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. (Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing it to an insoluble, dark purple formazan crystal).

  • Solubilization: After 3 hours of incubation, carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO. Agitate the plate on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm. Subtract the background absorbance (measured at 650 nm) to correct for cellular debris. Calculate the relative viability percentage against the vehicle control.

References

  • Title: Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

  • Title: Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent Source: Frontiers in Oncology URL: [Link]

  • Title: Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism Source: Biochimica et Biophysica Acta (BBA) / PubMed URL: [Link]

  • Title: Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil Source: Translational Oncology / PubMed Central URL: [Link]

  • Title: 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies Source: Molecules / MDPI URL: [Link]

  • Title: Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: Pharmaceuticals / MDPI URL: [Link]

Sources

Application

Role of bases like cesium carbonate in cross-coupling

Application Note: The Role and Mechanics of Cesium Carbonate ( ) in Palladium-Catalyzed Cross-Coupling Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Scope: Mechanistic evaluatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role and Mechanics of Cesium Carbonate ( ) in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Scope: Mechanistic evaluation, quantitative comparative analysis, and self-validating operating protocols for


-mediated reactions.

Executive Summary

In modern drug discovery, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundational for constructing complex active pharmaceutical ingredients (APIs). While significant optimization effort is traditionally directed toward the transition-metal catalyst and ligand architecture, the inorganic base plays an equally critical, and often rate-limiting, role. Cesium carbonate (


) acts as a privileged reagent in both C-C and C-N bond-forming reactions[1]. By exploiting its unique physicochemical properties—frequently termed the "Cesium Effect"—chemists can push otherwise unreactive, sterically hindered, or unactivated substrates to near-quantitative yields[2].

Mechanistic Grounding: Unpacking the "Cesium Effect"

The exceptional efficacy of


 compared to lighter alkali carbonates cannot be explained by aqueous 

, as the basicity of carbonate remains constant across the series. Instead, the advantage is rooted in solid-state chemistry and solution-phase ion dynamics:
  • Solvent-Separated Ion Pairs: Cesium possesses a massive ionic radius (1.67 Å) and low charge density. In non-polar organic solvents like toluene or dioxane, cesium salts avoid forming tight contact ion pairs. Instead, they form loosely associated, solvent-separated ion pairs[3]. This leaves the coordinating anions (carbonate, or transient alkoxides/amidates) physically unencumbered and highly nucleophilic[4].

  • Soft Lewis Acidity: The highly polarizable

    
     cation acts as a soft Lewis acid. In catalytic cycles, it can pre-coordinate with oxygen or nitrogen atoms on the substrates, bringing reactive centers into close spatial proximity and drastically lowering the activation energy of transmetalation or acyl transfer steps[5]. This property is also heavily utilized in divergent synergistic cascade reactions[6].
    
  • The Interphase "Base Effect": In Buchwald-Hartwig aminations, the deprotonation of the Pd(II)-amine intermediate is often the rate-limiting step. Using weak, finely milled solid

    
     orchestrates a controlled interphase deprotonation. This "base effect" prevents the premature catalyst degradation frequently observed when strong, fully soluble alkoxide bases are used[7].
    

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd [Pd(II)L_n(Ar)(X)] Oxidative Addition Pd0->OxAdd + Ar-X BaseEx [Pd(II)L_n(Ar)(Amine)]+ Amine Coordination OxAdd->BaseEx + Amine - X- Deprot [Pd(II)L_n(Ar)(Amide)] Interphase Deprotonation BaseEx->Deprot + Cs2CO3 (Solid) Base Effect RedElim Ar-Amine Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Release

Fig 1. Cs2CO3-mediated interphase deprotonation in the Buchwald-Hartwig catalytic cycle.

Comparative Base Efficacy

When optimizing a new synthesis, replacing a sodium or potassium base with cesium is an empirically proven pivot. The table below summarizes the quantitative and qualitative shifts across the alkali carbonate series.

Base ParameterSodium Carbonate (

)
Potassium Carbonate (

)
Cesium Carbonate (

)
Cation Radius (Å) 1.021.381.67
Aqueous

10.310.310.3
Ion Pairing in Toluene/Dioxane Tight (Contact ion pair)IntermediateLoose (Solvent-separated pair)
Role as Lewis Acid Mediator NegligibleWeakStrong (Proximity driver)
Typical Yield (Hindered Suzuki) Low (~30-40%)Moderate (~50-70%)Superior (>90%)
Ideal Application Space Aqueous biphasic couplingsStandard unhindered reactionsBuchwald-Hartwig, Anhydrous Suzuki

Experimental Workflow & Protocol: Anhydrous Cross-Coupling

Certain reactions—such as the coupling of acyl chlorides with boronic acids—mandate strictly anhydrous environments to prevent substrate hydrolysis[8]. The following self-validating protocol utilizes


 to drive a generic anhydrous Buchwald-Hartwig amination.

Workflow Prep 1. Preparation Dry Cs2CO3 at 150°C Purge 2. Atmosphere Schlenk line / Argon Prep->Purge React 3. Reaction 100°C, monitor color Purge->React Quench 4. Workup Filter salts, concentrate React->Quench Purify 5. Purification Column Chromatography Quench->Purify

Fig 2. Self-validating experimental workflow for anhydrous Cs2CO3 cross-coupling.

Step-by-Step Methodology

Step 1: Catalyst and Base Preparation (The "Dryness" Imperative)

  • Action: To a Schlenk flask equipped with a magnetic stir bar, add

    
     (1.5–2.0 equiv.). Heat the flask under high vacuum (≤ 0.1 mbar) at 150°C for 2 hours. Allow to cool under vacuum.
    
  • Causality:

    
     is intensely hygroscopic. Trace moisture introduces hydroxide nucleophiles that compete with the amine, triggering premature substrate hydrolysis or off-target phenol formation[4].
    
  • Self-Validation Check: Properly dried

    
     acts as a free-flowing, chalky powder. If the salt aggregates or sticks heavily to the flask walls upon cooling, moisture has been reintroduced.
    

Step 2: Inert Atmosphere Assembly

  • Action: Backfill the flask with Argon. Quickly add the palladium pre-catalyst (e.g.,

    
    , 2.5 mol%) and the phosphine ligand (e.g., BINAP, 5 mol%). Re-evacuate and backfill with Argon three times.
    
  • Causality: Molecular oxygen rapidly oxidizes electron-rich phosphine ligands into inactive phosphine oxides, permanently stunting the active Pd(0) generation.

  • Self-Validation Check: When the anhydrous solvent (e.g., Toluene) is introduced in the next step, the mixture should briefly adopt the deep red/purple hue characteristic of the active

    
     complex before evolving.
    

Step 3: Reagent Addition and Reaction Initiation

  • Action: Inject the aryl halide (1.0 equiv.) and the amine (1.2 equiv.) dissolved in anhydrous toluene via a thoroughly dried syringe. Seal the system and heat the reaction mixture to 100°C in a pre-equilibrated oil bath.

  • Causality: Elevating the temperature overcomes the activation barrier for the initial oxidative addition into the aryl-halogen bond. The finely dispersed solid

    
     provides a massive surface area for the interphase deprotonation, driving the catalytic cycle forward[7].
    
  • Self-Validation Check: A successful initiation and ligand-exchange is physically marked by a color shift from deep red to a yellow or brownish suspension. TLC monitoring after 2 hours should reveal complete consumption of the aryl halide.

Step 4: Quench and Workup

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the suspension through a short pad of Celite to remove the inorganic salts (

    
     byproducts and unreacted 
    
    
    
    ).
  • Causality: Because these cesium salts are completely insoluble in non-polar/moderately polar organic mixtures, filtration is vastly superior to aqueous extraction here, safeguarding the newly formed product from unexpected hydrolysis during isolation.

References

  • Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides . PubMed (NIH).[Link]

  • The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating . ResearchGate.[Link]

  • An assessment of the causes of the "cesium effect" . ACS Publications.[Link]

  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives . ACS Publications.[Link]

  • Cesium carbonate as a mediated inorganic base in some organic transformations . Academia.edu.[Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . PubMed Central (NIH).[Link]

  • “Cesium Effect”-Mediated/Controlled Divergent Synthesis via Synergistic Pd/Cu-Catalyzed Cascade Reactions . ACS Publications.[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

119Sn NMR spectroscopy for 6-Methoxy-2-(tributylstannyl)pyrimidine characterization

Advanced Characterization of 6-Methoxy-2-(tributylstannyl)pyrimidine: A Comparative Guide to ^119^Sn NMR Spectroscopy As a Senior Application Scientist in organometallic characterization, I frequently encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization of 6-Methoxy-2-(tributylstannyl)pyrimidine: A Comparative Guide to ^119^Sn NMR Spectroscopy

As a Senior Application Scientist in organometallic characterization, I frequently encounter challenges in the precise structural validation of stannanes. 6-Methoxy-2-(tributylstannyl)pyrimidine (CAS: 850501-35-8) is a premium organotin reagent extensively utilized as a Stille-coupling synthon in the synthesis of complex pharmaceutical intermediates and advanced materials[1],.

While conventional ^1H^ and ^13C^ NMR spectroscopy are standard for organic backbone elucidation, they fall short in assessing the organometallic integrity of the carbon-tin bond, tracking coordination states, and identifying silent stannoxane impurities. This guide evaluates ^119^Sn NMR spectroscopy against alternative techniques and provides a field-proven, self-validating protocol for the unambiguous characterization of 6-Methoxy-2-(tributylstannyl)pyrimidine.

Comparative Analysis: Why ^119^Sn NMR is the Gold Standard

The tri-n-butylstannyl moiety introduces three conformationally flexible butyl chains and a ^119^Sn nucleus (spin


, natural abundance 8.59%). Characterizing this compound requires distinguishing the intact monomeric species from degradation products (such as bis(tributyltin) oxide) and assessing its coordination geometry.

Table 1: Performance Comparison of Analytical Techniques for Organotin Characterization

Analytical TechniquePrimary TargetResolution of Tin EnvironmentKey AdvantagesCritical Limitations
^119^Sn NMR Organotin nucleusExceptional Direct readout of coordination state (4-, 5-, or 6-coordinate); Massive chemical shift range (~6000 ppm)[2].Requires specialized inverse-gated pulse sequences due to negative NOE.
^1H^ NMR Pyrimidine protons, Butyl chainsPoorExcellent for detecting the methoxy (-OCH3) and pyrimidine ring protons.Heavy multiplet overlapping in the aliphatic region (0.8–1.6 ppm) masks minor tributyltin impurities.
^13C^ NMR Carbon backboneModerateConfirms

coupling constants.
Tin-bound carbons suffer from line broadening and require long

relaxation delays.
Mass Spectrometry (ESI/APCI) Intact molecular ion (

399.1)
NoneHigh sensitivity for exact mass verification[3].Fails to reliably distinguish structural isomers or coordination states; high fragmentation of the C-Sn bond.
The Causality of Chemical Shifts

The supremacy of ^119^Sn NMR lies in its acute sensitivity to the electronic environment and coordination number. For 6-Methoxy-2-(tributylstannyl)pyrimidine in a non-coordinating solvent (like CDCl3), the tin atom is four-coordinate, typically resonating in the


 to 

ppm range[3]. If placed in a coordinating solvent (e.g., DMSO-d6), the coordination number increases from 4 to 5, increasing the electron density around the tin center and dramatically shifting the resonance upfield (often by

ppm)[2],[4]. This property allows chemists to directly observe the solvation state and reactive conformation of the stannane prior to a Stille coupling.

Logical Framework: Reaction Monitoring and Degradation Tracking

In drug development workflows, tracking the fate of 6-Methoxy-2-(tributylstannyl)pyrimidine is critical. The Stille coupling transmetalation step consumes the stannane, yielding the coupled product and tributyltin halide byproducts. ^119^Sn NMR can cleanly resolve the starting material, the transient intermediate, and the stannane waste without interference from the complex organic background.

StilleMonitoring Stannane 6-Methoxy-2-(tributylstannyl)pyrimidine (Intact Reagent: ~ -50 ppm) Coupling Pd-Catalyzed Stille Coupling (Transmetalation) Stannane->Coupling Reagent Degradation Hydrolysis/Oxidation (Storage Degradation) Stannane->Degradation Moisture/O2 Product Coupled Heterocycle (NMR Silent for Sn) Coupling->Product Byproduct Bu3Sn-Halide Waste (Shifted to ~ +150 ppm) Coupling->Byproduct Stannoxane Bis(tributyltin) oxide (Impurity: ~ +80 ppm) Degradation->Stannoxane

Mapping the chemical fate of the stannane monitored by 119Sn NMR.

Step-by-Step Methodology: ^119^Sn NMR Acquisition Protocol

Acquiring a high-quality ^119^Sn spectrum is not as simple as running a routine carbon experiment. ^119^Sn has a negative magnetogyric ratio (


). If standard continuous proton decoupling is applied, the Nuclear Overhauser Effect (NOE) becomes negative, potentially nullifying the signal entirely. To ensure a self-validating and quantitative output, the following inverse-gated decoupling protocol must be utilized[4].
Phase 1: Sample Preparation
  • Concentration: Weigh approximately 50–70 mg of 6-Methoxy-2-(tributylstannyl)pyrimidine into a clean vial. (Higher concentrations

    
     M are preferred to achieve high signal-to-noise ratios rapidly)[5].
    
  • Solvent Selection: Dissolve the sample in 0.6 mL of dry CDCl3 (Non-coordinating, yields 4-coordinate Sn).

  • Reference Standard: Use external Tetramethylstannane (SnMe4). To avoid contaminating the valuable sample, insert a coaxial capillary containing pure SnMe4 (

    
     ppm) into the NMR tube[6],[4].
    
Phase 2: Instrument Setup & Pulse Sequence Definition
  • Probe Tuning: Insert the sample into a multinuclear probe (e.g., Bruker BBO). Tune the X-channel to the ^119^Sn resonance frequency (approximately 149.2 MHz on a 400 MHz spectrometer).

  • Pulse Sequence (Critical Step): Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). The decoupler must be ON only during the acquisition time (to collapse the

    
     multiplets into a sharp singlet) and OFF during the relaxation delay to prevent the buildup of the negative NOE[4].
    
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    to at least 2 to 3 seconds. Organotin compounds generally have faster relaxation times than quaternary carbons, but sufficient delay ensures quantitative integration if impurities are present.
Phase 3: Acquisition & Processing
  • Scans: Acquire 256 to 512 transients, depending on sample concentration.

  • Spectral Width: Ensure a wide sweep width (at least 600 ppm, spanning

    
     to 
    
    
    
    ppm) to catch unexpected shifts or higher-coordinate impurities.
  • Processing: Apply an exponential line broadening (LB) of 1.0 to 2.0 Hz before Fourier Transform to improve the signal-to-noise ratio.

NMRWorkflow Prep Sample Prep (CDCl3 + Coaxial SnMe4) Tune Probe Tuning (Tune X-channel to 149 MHz) Prep->Tune Pulse Pulse Sequence (Inverse-Gated Decoupling) Tune->Pulse Acq Acquisition (Wide Sweep Width, D1=3s) Pulse->Acq Process Processing (LB=2.0 Hz, FT, Phase) Acq->Process

Optimized analytical workflow for acquiring quantitative 119Sn NMR spectra.

Conclusion

For the rigorous validation of 6-Methoxy-2-(tributylstannyl)pyrimidine, reliance on ^1H^ and ^13C^ NMR alone poses risks of overlooking silent stannoxane degradation or incorrect coordination states. ^119^Sn NMR provides definitive, causal insights into the molecule's organometallic structural integrity. By employing inverse-gated decoupling and utilizing external coaxial referencing, researchers can establish a self-validating framework that guarantees the high purity requisite for downstream Stille cross-coupling applications.

References

Sources

Validation

Comparison with 5-(tributylstannyl)pyrimidine in palladium catalysis

The 5-pyrimidinyl motif is a ubiquitous pharmacophore in modern drug discovery, commonly incorporated to modulate kinase selectivity, improve aqueous solubility, and optimize ADME (Absorption, Distribution, Metabolism, a...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-pyrimidinyl motif is a ubiquitous pharmacophore in modern drug discovery, commonly incorporated to modulate kinase selectivity, improve aqueous solubility, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. However, installing this highly electron-deficient heterocycle via transition-metal-catalyzed cross-coupling presents a classic synthetic dilemma.

While the Suzuki-Miyaura coupling is typically the default choice for C-C bond formations, the inherent instability of pyrimidine boronic acids often necessitates a pivot. As a Senior Application Scientist, I frequently guide development teams to evaluate alternatives like the Stille and Negishi couplings. This guide objectively compares the utility of 5-(tributylstannyl)pyrimidine against its boronic acid and organozinc counterparts, providing actionable insights and validated protocols for pharmaceutical scale-up.

The Mechanistic Dilemma: Reactivity vs. Stability

To understand why a toxic organostannane is often preferred over "greener" alternatives for pyrimidine functionalization, we must examine the specific electronic properties of the pyrimidine ring and how they influence transmetalation kinetics.

The Suzuki-Miyaura Challenge: Protodeboronation

Suzuki couplings are prized for their environmentally benign profile. However, pyrimidine-5-boronic acids are notoriously susceptible to side reactions, primarily protodeboronation[1]. The two strongly electronegative nitrogen atoms in the pyrimidine ring drastically lower the electron density at the C5 position. Under the basic conditions required to form the active boronate complex during transmetalation, the weakened C-B bond undergoes rapid heterolytic cleavage[2]. This degrades the reagent into an unreactive pyrimidine and rapidly depletes the coupling partner, leading to stalled reactions and dismal yields. While pinacol esters (Bpin) offer slight improvements, they do not fully eliminate the risk of basic degradation.

The Negishi Alternative: Moisture Sensitivity

Negishi couplings utilize pyrimidylzinc halides, avoiding the base-induced degradation seen in Suzuki reactions. Organozinc reagents exhibit extremely fast transmetalation rates to Palladium. However, they are highly sensitive to moisture and oxygen. They require stringent anhydrous environments, must typically be generated in situ, and lack shelf stability. This limits their operational scalability and introduces significant batch-to-batch variability.

The Stille Solution: Covalent Robustness

The Stille reaction leverages the covalent, non-polar nature of the Carbon-Tin (C-Sn) bond[3]. 5-(tributylstannyl)pyrimidine is completely insensitive to atmospheric moisture and highly resistant to protodemetalation under neutral conditions. It provides an exceptionally broad functional group tolerance because it does not require strong bases[4]. The primary drawback—the toxicity and purification of organotin byproducts—can be systematically engineered out of the workflow through modern catalytic enhancements like the "fluoride effect"[5].

ReagentMatrix Target C5-Pyrimidine Installation Cross-Coupling Dilemma Suzuki Suzuki Coupling Boronic Acid / Ester Target->Suzuki Negishi Negishi Coupling Zinc Halide Target->Negishi Stille Stille Coupling Tributylstannane Target->Stille Suzuki_Detail High Protodeboronation Risk Strong Base Required Low Reagent Toxicity Suzuki->Suzuki_Detail Negishi_Detail Highly Moisture Sensitive In Situ Generation Only Fast Transmetalation Negishi->Negishi_Detail Stille_Detail Covalently Stable Reagent Neutral pH Conditions High Byproduct Toxicity (Sn) Stille->Stille_Detail

Figure 1: Decision matrix for palladium-catalyzed pyrimidine cross-coupling.

Comparative Performance Data

When selecting a methodology for pharmaceutical intermediates, empirical performance metrics dictate the route. Below is a structured quantitative comparison of the three pyrimidine reagents.

Parameter5-(Tributylstannyl)pyrimidine (Stille)Pyrimidine-5-boronic acid (Suzuki)Pyrimidylzinc Halide (Negishi)
Bench Stability (Shelf-life) Excellent (>1 year at 4°C)Poor to Moderate (Degrades over time)None (Must generate in situ)
Protodemetalation Risk Low (Covalent C-Sn bond)High (Accelerated by base)Low (No base required)
Transmetalation Rate Slow (Requires thermal energy/CuI)Moderate (Requires base activation)Fast (Highly nucleophilic)
Functional Group Tolerance Broad (Tolerates aldehydes, ketones)Moderate (Base-sensitive groups fail)Narrow (Electrophiles react w/ Zn)
Scalability & Purification Moderate (Requires Sn removal protocols)High (Aqueous washes remove B waste)Low (Strict anhydrous demands)

Mitigating Stille Limitations: The Copper and Fluoride Effects

The traditional arguments against utilizing 5-(tributylstannyl)pyrimidine are the slow transmetalation kinetics of organostannanes and the nightmare of separating lipophilic tributyltin halides during silica gel chromatography. To engineer a robust workflow, we implement two chemical causality principles:

  • The Copper Effect: By introducing 10 mol% of Copper(I) Iodide (CuI) as a co-catalyst, we create a highly active transmetalation shuttle. The Cu(I) intercepts the stannane to form an intermediate pyrimidyl-copper species, which transmetalates to Palladium orders of magnitude faster than the stannane alone[5]. Furthermore, Cu(I) scavenges dissociated phosphine ligands, preventing the deactivation of the Pd(0) active species.

  • The Fluoride Quench: Trialkyltin halides typically streak through chromatography columns alongside the target product. By quenching the reaction with aqueous Potassium Fluoride (KF), a rapid metathesis occurs. The soluble tributyltin byproduct is converted into polymeric tributyltin fluoride (

    
    )[5]. This polymer is a highly insoluble white solid that is cleanly removed via mechanical filtration.
    

StilleWorkflow Degas 1. Argon Sparging (Protect Pd Catalyst) React 2. Thermocycling (100°C, 12h, CuI added) Degas->React Quench 3. Aq. KF Quench (Precipitate Tin Waste) React->Quench Filter 4. Celite Filtration (Remove Bu3SnF) Quench->Filter

Figure 2: Step-by-step workflow of the Stille cross-coupling featuring a KF-mediated tin quench.

Self-Validating Experimental Protocol

This optimized procedure relies on the visual confirmation of the


 precipitate to validate that the transmetalation cycle has successfully turned over.

Materials:

  • Aryl Halide electrophile (1.0 equiv)

  • 5-(tributylstannyl)pyrimidine (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv)
    
  • Copper(I) Iodide [CuI] (0.10 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide,

    
    , and CuI. Cap with a rubber septum and purge the flask via 3 vacuum/Argon backfill cycles.
    
    • Causality Note:

      
       is highly sensitive to atmospheric oxygen. Failure to strictly degas the environment permanently oxidizes the catalyst into inactive Pd(II) species, halting the cycle prior to oxidative addition.
      
  • Reagent Addition: Dissolve the solid reagents by adding anhydrous 1,4-dioxane via syringe. Subsequently, inject the 5-(tributylstannyl)pyrimidine liquid. Degas the resulting mixture via vigorous argon sparging (subsurface bubbling) for 10 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100°C. Allow the mixture to reflux for 12-16 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

  • The Fluoride Quench (Critical Step): Once complete, cool the reaction to room temperature. Add an equal volume of a saturated aqueous KF solution (e.g., 5 mL KF(aq) per 5 mL Dioxane). Stir vigorously for 1 to 2 hours.

    • Self-Validation Note: The appearance of a dense, white precipitate confirms the generation of

      
      . If no precipitate forms, the stannane failed to participate in transmetalation. Vigorous biphasic mixing is required to ensure all lipophilic tin halides contact the aqueous fluoride.
      
  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite in a sintered glass funnel. Wash the filter cake generously with Ethyl Acetate (3 x 15 mL) to elute all organic products. The tin waste remains trapped on the Celite.

  • Isolation: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash once with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The resulting crude material is virtually tin-free and can be easily subjected to standard flash chromatography.
    

References

  • Inhibition of Mandelate Racemase by Boron-Based Inhibitors: Different Binding Modes for Benzoxaboroles Versus Boronic Acids | Biochemistry. acs.org. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. nih.gov. [Link]

  • Stille Coupling - Organic Chemistry Portal. organic-chemistry.org.[Link]

Sources

Comparative

Stille vs. Suzuki-Miyaura Cross-Coupling: A Definitive Guide to Functional Group Tolerance

As drug development pushes toward increasingly complex molecular architectures, the selection of the correct carbon-carbon bond-forming methodology is paramount. Among palladium-catalyzed cross-couplings, the Stille and...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward increasingly complex molecular architectures, the selection of the correct carbon-carbon bond-forming methodology is paramount. Among palladium-catalyzed cross-couplings, the Stille and Suzuki-Miyaura reactions dominate late-stage functionalization. While the Suzuki-Miyaura coupling (SMC) is the undisputed champion of large-scale process chemistry due to the environmentally benign nature of organoboronic acids[1], it harbors a critical Achilles' heel: the absolute requirement for a basic environment.

Conversely, the Stille reaction utilizes organostannanes. Despite the toxicity associated with tin byproducts, the Stille coupling remains an indispensable tool for synthesizing highly functionalized, fragile natural products and active pharmaceutical ingredients (APIs) because it operates under strictly neutral conditions[2].

This guide objectively contrasts the functional group tolerance of both methodologies, exploring the underlying mechanistic causality and providing field-validated experimental protocols.

The Mechanistic Divergence: Causality of Tolerance

To understand why a functional group survives or perishes during cross-coupling, we must examine the transmetalation step —the critical juncture where the organic moiety transfers from the main-group metal (Sn or B) to the palladium catalyst.

The Stille Transmetalation: Neutral and Direct

Organostannanes possess a relatively low-polarity C-Sn bond, making them highly stable to air and moisture. During a Stille coupling, the transmetalation occurs either via an associative or dissociative pathway directly between the neutral stannane and the Pd(II) intermediate[3]. Because the C-Sn bond is naturally primed for transmetalation without exogenous activation, the reaction proceeds smoothly in completely neutral environments[4]. This absence of acid or base prevents the epimerization of stereocenters, hydrolysis of esters, and unwanted enolization[2].

Stille_Catalytic_Cycle Pd0 Pd(0) Active Species Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 trans-[Pd(R¹)(X)L₂] Neutral Intermediate OxAdd->PdII_1 TransMet Transmetalation + R²-SnBu₃ PdII_1->TransMet Neutral Transfer PdII_2 cis-[Pd(R¹)(R²)L₂] TransMet->PdII_2 - X-SnBu₃ RedElim Reductive Elimination (Forms R¹-R²) PdII_2->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Stille coupling highlighting the neutral transmetalation step.

The Suzuki-Miyaura Transmetalation: The "Base Problem"

Organoboronic acids feature strong C-B bonds that resist direct transmetalation[5]. To force the transfer of the organic group to palladium, a base (e.g., K₂CO₃, NaOH, or CsF) must be introduced to the system. The base performs one of two critical roles:

  • It attacks the boron atom, creating an electron-rich, nucleophilic borate complex

    
    .
    
  • It displaces the halide on the palladium center, creating a highly reactive Pd-alkoxo/hydroxo species that aggressively attacks the neutral boronic acid[6].

While highly efficient, this alkaline environment fundamentally compromises the compatibility of SMC with base-sensitive substrates, leading to rapid protodeboronation of specific sensitive organoborons (like polyfluoroaryls)[7] or the degradation of the organic framework.

Suzuki_Catalytic_Cycle Pd0 Pd(0) Active Species Catalyst OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 trans-[Pd(R¹)(X)L₂] OxAdd->PdII_1 BaseAct Base Activation (+ OH⁻ or RO⁻) PdII_1->BaseAct PdII_Base trans-[Pd(R¹)(OH)L₂] OR Borate Anion BaseAct->PdII_Base TransMet Transmetalation + R²-B(OH)₂ PdII_Base->TransMet PdII_2 cis-[Pd(R¹)(R²)L₂] TransMet->PdII_2 - B(OH)₃ RedElim Reductive Elimination (Forms R¹-R²) PdII_2->RedElim RedElim->Pd0

Catalytic cycle of the Suzuki-Miyaura reaction emphasizing base-dependent activation.

Quantitative Comparison of Functional Group Tolerance

To aid synthetic planning, the following table summarizes the comparative survival rates of common reactive functional groups under standard conditions for both methodologies.

Functional Group / MotifStille Coupling ToleranceSuzuki-Miyaura ToleranceMechanistic Causality & Observations
Esters & Lactones ✅ Excellent (>95% yield)⚠️ Variable (Requires optimization)Aqueous bases used in standard SMC can easily hydrolyze susceptible esters. Requires non-nucleophilic bases (e.g., CsF or K₃PO₄).
Aldehydes & Ketones ✅ Excellent⚠️ Prone to side reactionsStrong alkaline conditions in SMC trigger competitive intermolecular aldol condensations. Stille perfectly preserves the carbonyl.
Acidic Protons (Phenols) ✅ Highly Tolerated❌ Poorly ToleratedBases deprotonate phenols to phenoxides, severely hindering the oxidative addition of aryl halides in SMC.

-Chiral Centers
✅ Complete Retention❌ Prone to EpimerizationMild Stille conditions avoid base-catalyzed enolization, completely avoiding the racemization of

-stereocenters.
Nitro Groups ✅ Excellent✅ ExcellentBoth reactions tolerate oxidative nitro groups exceptionally well, as they do not interfere with Pd(0) insertion.
Polyfluoroaryls ✅ Good❌ Rapid ProtodeboronationBase-promoted protodeboronation of highly electron-deficient fluoroaryl boronic acids often destroys the SMC starting material[7].

Self-Validating Experimental Protocols

A robust chemical protocol must act as a self-validating system, possessing inherent checkpoints that inform the chemist of the reaction's status. Below are standard optimized workflows for both reactions.

Protocol A: Standard Neutral Stille Coupling

Ideal for complex, base-sensitive late-stage intermediates.

Materials: Aryl halide (1.0 equiv), Organostannane (1.1 equiv), Pd(PPh₃)₄ (5 mol%). Solvent: Anhydrous Toluene or DMF (0.1 M).

  • System Purging (Crucial Step): Add the aryl halide and Pd(PPh₃)₄ to an oven-dried Schlenk flask. Purge the system via three vacuum/argon cycles. Causality: Palladium(0) is highly sensitive to O₂, which promotes rapid stannane homocoupling.

  • Reagent Addition: Introduce the organostannane and anhydrous solvent via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 12 hours.

  • Self-Validating Checkpoint: Observe the color shift. A successful reaction transitions from a pale yellow suspension to a dark, homogenous solution. If a sudden, heavy black precipitate (palladium black) forms within the first 15 minutes, the system was contaminated with oxygen, signaling catalyst death.

  • Workup: Quench with saturated aqueous KF. Causality: KF converts toxic, soluble tin byproducts into insoluble polymeric polymeric tributyltin fluoride, allowing for simple filtration.

Protocol B: Standard Biphasic Suzuki-Miyaura Coupling

Ideal for scalable, routine biaryl synthesis.

Materials: Aryl halide (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv). Solvent: 1,4-Dioxane / H₂O (4:1 v/v) (0.2 M).

  • Base Preparation: Dissolve K₂CO₃ in degassed water to prepare a 2.0 M aqueous solution. Causality: Biphasic systems prevent the organic substrates from crashing out while ensuring the base can effectively quaternize the boronic acid at the interface[1].

  • Catalyst Initiation: Combine the aryl halide, boronic acid, and Pd(dppf)Cl₂ in Dioxane under inert atmosphere.

  • Base Addition & Heating: Add the aqueous K₂CO₃ solution and heat the biphasic mixture to 80 °C under rigorous stirring (>800 rpm).

  • Self-Validating Checkpoint: Sustaining a high sheer emulsion is critical. If the stirring rate drops and the organic/aqueous phases fully separate during heating, the interfacial surface area collapses, and transmetalation will stall indefinitely.

  • Workup: Cool to room temperature, extract the organic layer with EtOAc, wash with brine, and purify via flash chromatography. The benign borate salts remain entirely in the aqueous phase.

Synthesis Strategy: When to Choose Which?

As a rule of thumb in modern drug discovery, Suzuki-Miyaura is the default due to its unmatched toxicity profile and massive commercial availability of boronic acid building blocks[1]. However, the Stille coupling must be deployed when the target molecule contains dense array of fragile functional groups, rapidly enolizable


-stereocenters, or highly electron-deficient heteroaryls that undergo catastrophic protodeboronation in basic media[7].

Recent advancements have attempted to bridge this gap—such as the use of masked organotrifluoroborates or specialized cationic Palladium catalysts (like PAd₃-Pd) that allow base-free Suzuki couplings[7]. Nonetheless, the thermodynamic certainty and supreme functional group tolerance of the neutral Stille transmetalation ensure its continued dominance in the total synthesis of advanced molecular therapeutics.

References

  • Title : "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source : Journal of the American Chemical Society / acs.org URL : 7

  • Title : Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review Source : PMC / nih.gov URL : 1

  • Title : The Mechanisms of the Stille Reaction Source : Angewandte Chemie / uwindsor.ca URL : 8

  • Title : THE STILLE REACTION, 38 YEARS LATER Source : CORE / core.ac.uk URL : 3

  • Title : Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review Source : Asian Journal of Applied and Basic Sciences / ajabs.org URL : 6

  • Title : Suzuki reaction Source : Wikipedia URL : 5

  • Title : Stille couplings in water at room temperature Source : Green Chemistry / rsc.org URL : 4

Sources

Validation

Cost-Effectiveness Analysis of Stille vs. Suzuki Coupling for Scale-Up

The Scale-Up Dilemma in Cross-Coupling Carbon-carbon bond formation is the backbone of modern active pharmaceutical ingredient (API) synthesis. While both the Stille and Suzuki-Miyaura cross-coupling reactions are indisp...

Author: BenchChem Technical Support Team. Date: March 2026

The Scale-Up Dilemma in Cross-Coupling

Carbon-carbon bond formation is the backbone of modern active pharmaceutical ingredient (API) synthesis. While both the Stille and Suzuki-Miyaura cross-coupling reactions are indispensable tools in discovery chemistry, their utility diverges sharply during process scale-up. As a Senior Application Scientist, I evaluate these reactions not just on yield and substrate scope, but on Process Mass Intensity (PMI) , safety, and downstream purification economics.

Transitioning from the milligram scale to the kilogram scale shifts the economic bottleneck from raw material procurement to waste remediation. This guide provides an authoritative comparison of the Suzuki and Stille couplings, analyzing the economic and mechanistic factors that dictate their viability in industrial scale-up.

Mechanistic and Economic Overview

Both reactions proceed through a standard palladium-catalyzed cycle: oxidative addition, transmetalation, and reductive elimination[1]. The critical divergence lies in the transmetalation step and the nature of the nucleophilic coupling partner.

  • Suzuki-Miyaura Coupling: Utilizes organoboron compounds (boronic acids or esters). These reagents are stable, relatively inexpensive, and produce benign, water-soluble boron byproducts[1]. Recent advancements have adapted this chemistry to aqueous micellar environments, drastically reducing the need for volatile organic solvents[2].

  • Stille Coupling: Relies on organostannanes. While organotin reagents boast exceptional functional group tolerance and stability under neutral conditions[1], they are highly toxic[3]. The resulting trialkyltin halide byproducts are notoriously difficult to remove from the API, requiring aggressive, costly remediation strategies to meet strict pharmaceutical limits (<5–15 ppm)[3][4].

Scale-Up Workflow Comparison

G cluster_suzuki Suzuki-Miyaura Scale-Up cluster_stille Stille Scale-Up S_Sub Aryl Halide + Boronic Acid S_Rxn Pd Catalyst, Base (Aqueous/Micellar) S_Sub->S_Rxn S_Workup Standard Aqueous Workup (Easy Boron Removal) S_Rxn->S_Workup S_Prod Target API S_Workup->S_Prod T_Sub Aryl Halide + Organostannane T_Rxn Pd Catalyst, Ligand (Strict Anhydrous Organic) T_Sub->T_Rxn T_Workup Complex Remediation (KF Wash / K2CO3-Silica) T_Rxn->T_Workup T_Waste Toxic Tin Waste (High Disposal Cost) T_Workup->T_Waste T_Prod Target API T_Workup->T_Prod

Comparison of processing steps and waste streams for Suzuki vs. Stille scale-up.

Scale-Up Economics & Cost-Effectiveness Matrix

When scaling up to 80 kg or more (as seen in industrial processes like the synthesis of CI-1034[5]), the direct reagent cost is often overshadowed by purification and environmental, health, and safety (EHS) expenditures. The cost of disposing of heavy-metal organotin waste is a premium expense, heavily penalized by environmental regulations[3].

Table 1: Cost-Effectiveness Comparison Matrix
Economic ParameterSuzuki-Miyaura CouplingStille Coupling
Reagent Cost Low to Moderate: Boronic acids are mass-produced and cost-effective[1].High: Organostannanes are expensive specialty reagents.
Solvent Costs Low: Compatible with aqueous biphasic or micellar systems (e.g., TPGS-750-M)[2][5].High: Requires rigorously dried, degassed organic solvents.
Downstream Processing Cost-Effective: Simple liquid-liquid extraction partitions boron waste into the aqueous layer[1].Capital Intensive: Requires multiple saturated KF washes or specialized K₂CO₃-silica plugs[3][4].
Toxicity & EHS Low: Benign reagents and byproducts[5].Extremely High: Organotins are potent immunotoxins; poses extreme occupational hazards[3].
Waste Disposal Standard: Routine aqueous/organic waste streams.Premium: Hazardous heavy-metal waste requires specialized incineration protocols[3].

Field-Proven Experimental Workflows

To ensure trustworthiness and scientific integrity, the following protocols map out scalable pathways, emphasizing the causality behind each engineering control.

Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling (Aqueous Micellar System)

This protocol utilizes surfactant technology to minimize organic solvent usage, reducing PMI and operating costs[2].

  • Micellar Medium Preparation: Dissolve 2% w/w TPGS-750-M surfactant in degassed water.

    • Causality: The surfactant forms nanomicelles that encapsulate lipophilic substrates, facilitating collisions with the palladium catalyst in a purely aqueous continuous phase, eliminating the need for bulk DMF or Toluene[2].

  • Substrate & Catalyst Loading: To the surfactant solution (20 Volumes), add the aryl halide (1.0 equiv), boronic acid (1.3 equiv), LiBr (1.0 equiv), and Pd catalyst (1.5 mol%).

    • Causality: A slight excess of boronic acid compensates for competing protodeboronation side-reactions. Low catalyst loading prevents excessive heavy metal contamination in the final API[2].

  • Controlled Base Addition: Warm the mixture to 40 °C. Add an aqueous solution of K₃PO₄ (5 M) dropwise over 30 minutes.

    • Causality: Base activates the boronic acid to form a reactive boronate species. Adding it dropwise prevents rapid exothermic spiking and minimizes homocoupling or dehalogenation impurities (<0.1%)[2][4].

  • Aqueous Workup & Product Isolation: Cool the reaction and extract with a minimal volume of ethyl acetate. Wash the organic layer with water.

    • Causality: Water-soluble borate byproducts and the surfactant partition seamlessly into the aqueous phase, leaving an exceptionally clean crude organic profile.

Protocol 2: Scaled Stille Coupling with Targeted Organotin Remediation

For processes where Stille is unavoidable, efficient tin remediation is the critical economic driver. This protocol utilizes a modified K₂CO₃/Silica technique to remove trialkyltin halides[3][4].

  • Anhydrous Reaction Execution: In an oven-dried, nitrogen-purged reactor, combine the aryl halide (1.0 equiv), organostannane (1.05 equiv), and Pd(PPh₃)₄ (2–5 mol%) in anhydrous, degassed 1,4-dioxane. Heat to reflux.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II), which stalls the catalytic cycle[4].

  • Solvent Exchange: Once conversion is complete, concentrate the crude mixture under reduced pressure and redissolve the residue in a non-polar solvent (e.g., diethyl ether or MTBE).

    • Causality: Organotin halides are highly soluble in non-polar organics, but this sets up the optimal condition for selective precipitation in the next step.

  • Remediation via 10% K₂CO₃/Silica Plug: Pass the organic solution through a pre-packed filtration plug consisting of 10% w/w anhydrous powdered K₂CO₃ intimately mixed with silica gel.

    • Causality: The basic carbonate reacts with trialkyltin halides to form highly polar, insoluble tin carbonate complexes that are irreversibly trapped on the silica matrix. This process efficiently reduces tin contamination from stoichiometric levels down to <15 ppm, avoiding the emulsion issues often caused by aqueous KF washes[3][4].

  • Final Polish: Elute the target API with the appropriate solvent. Send the spent K₂CO₃/Silica plug to specialized hazardous waste disposal.

References

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:[Link]

Sources

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